METHANONE](/img/structure/B5574898.png)
[4-(3-CHLOROBENZOYL)PIPERAZINO](2-FURYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorobenzoyl)piperazinomethanone is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Chemistry
In chemistry, 4-(3-chlorobenzoyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Piperazine derivatives are known for their activity against various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, 4-(3-chlorobenzoyl)piperazinomethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzoyl)piperazinomethanone typically involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the introduction of the furan ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(3-Chlorobenzoyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
作用機序
The mechanism of action of 4-(3-chlorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzoyl and furan groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- 4-(3-Chlorobenzoyl)piperazinomethanone
- 4-(3-Chlorobenzoyl)-1-piperazinylmethanone
- 4-(3-Chlorobenzoyl)-1-piperazinylmethanone
Uniqueness
Compared to similar compounds, 4-(3-chlorobenzoyl)piperazinomethanone stands out due to the presence of the furan ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-4-1-3-12(11-13)15(20)18-6-8-19(9-7-18)16(21)14-5-2-10-22-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNBVNJVJDHMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
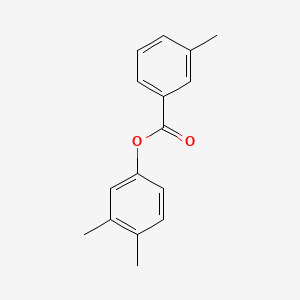
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)
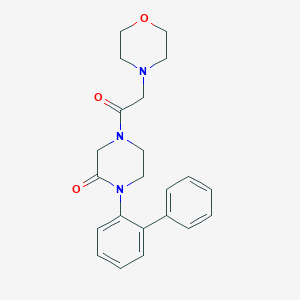
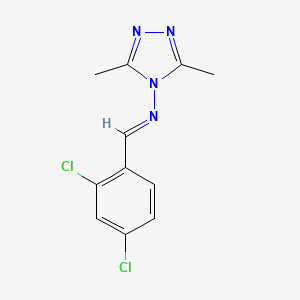
![{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)

![methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5574856.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)
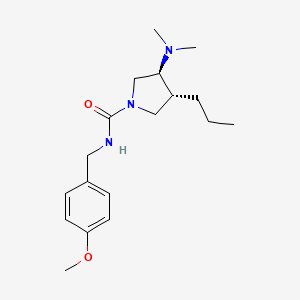
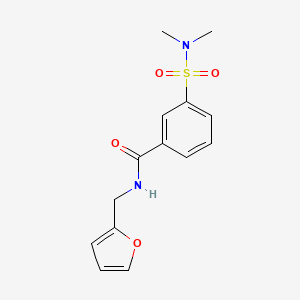
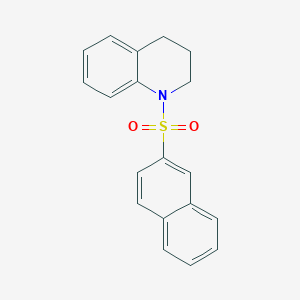
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5574882.png)
![5-Benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium](/img/structure/B5574887.png)
![Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B5574921.png)
